molecular formula C40H76N2O12 B12518485 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

Cat. No.: B12518485
M. Wt: 777.0 g/mol
InChI Key: VWAMTBXLZPEDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Gamithromycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gamithromycin has a wide range of scientific research applications:

Mechanism of Action

Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Gamithromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. it has unique properties that make it particularly effective for veterinary use:

Gamithromycin’s unique structure and pharmacokinetic properties make it highly effective for treating respiratory diseases in animals .

Properties

Molecular Formula

C40H76N2O12

Molecular Weight

777.0 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3

InChI Key

VWAMTBXLZPEDQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Origin of Product

United States

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